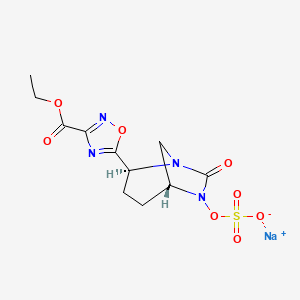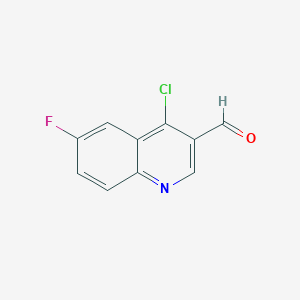
4-Chloro-6-fluoroquinoline-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoroquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5ClFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of quinoline derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the quinoline ring .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include steps such as:
Chlorination: Introduction of chlorine atoms to the quinoline ring.
Fluorination: Substitution of hydrogen atoms with fluorine.
Formylation: Introduction of the aldehyde group at the 3-position of the quinoline ring.
Analyse Des Réactions Chimiques
4-Chloro-6-fluoroquinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-6-fluoroquinoline-3-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the interactions of quinoline derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition .
Comparaison Avec Des Composés Similaires
4-Chloro-6-fluoroquinoline-3-carboxaldehyde can be compared with other quinoline derivatives, such as:
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
These compounds share similar structural features but differ in the position and number of halogen atoms.
Propriétés
Formule moléculaire |
C10H5ClFNO |
|---|---|
Poids moléculaire |
209.60 g/mol |
Nom IUPAC |
4-chloro-6-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-6(5-14)4-13-9-2-1-7(12)3-8(9)10/h1-5H |
Clé InChI |
JYRSGXBOJNBSBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


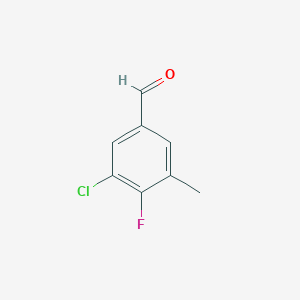
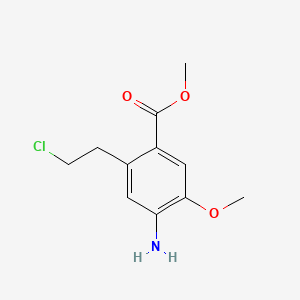
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
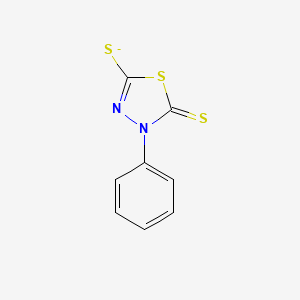


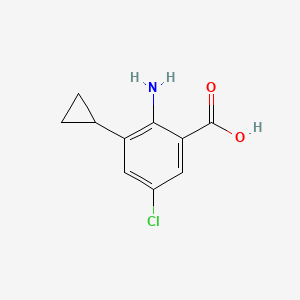

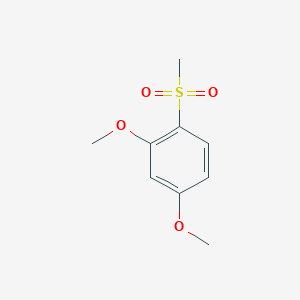
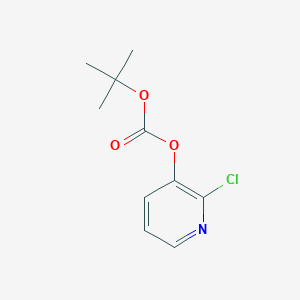
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
